(3-(Benzyloxy)phenyl)methanamine
Overview
Description
(3-(Benzyloxy)phenyl)methanamine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by a benzyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .
Biochemical Pathways
The inhibition of CARM1 by this compound affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)methanamine typically involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 3-(benzyloxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield (3-(benzyloxy)phenyl)methanol. Finally, the methanol derivative is converted to this compound through an amination reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
(3-(Benzyloxy)phenyl)methanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)phenyl)methanamine
- (2-(Benzyloxy)phenyl)methanamine
- (3-(Methoxy)phenyl)methanamine
Uniqueness
(3-(Benzyloxy)phenyl)methanamine is unique due to the position of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct binding affinities and reaction profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMBEHWAKBRTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451731 | |
Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-43-0 | |
Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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